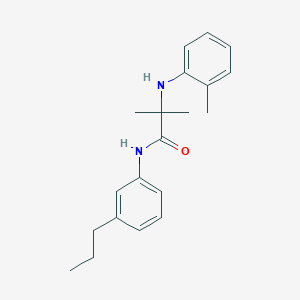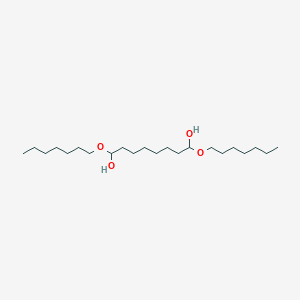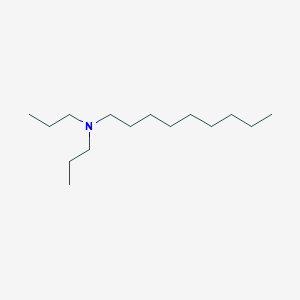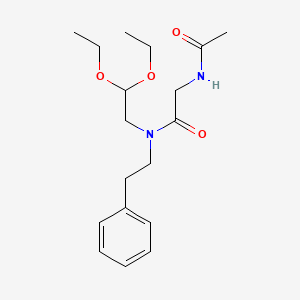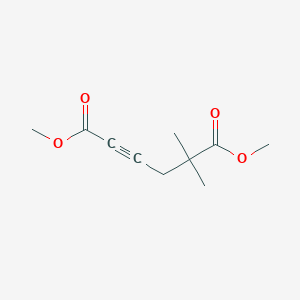
Dimethyl 5,5-dimethylhex-2-ynedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5,5-dimethylhex-2-ynedioate is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.216 g/mol . It is a dimethyl ester derivative of 5,5-dimethylhex-2-ynedioic acid. This compound is known for its unique structure, which includes a triple bond and ester functional groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 5,5-dimethylhex-2-ynedioate can be synthesized through various methods. One common synthetic route involves the esterification of 5,5-dimethylhex-2-ynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5,5-dimethylhex-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5-dimethylhex-2-ynedioic acid.
Reduction: Formation of 5,5-dimethylhex-2-ynediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 5,5-dimethylhex-2-ynedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 5,5-dimethylhex-2-ynedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The triple bond in the compound makes it a reactive intermediate in cycloaddition reactions, such as the Diels-Alder reaction .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl acetylenedicarboxylate: Similar in structure but lacks the dimethyl groups on the hex-2-yne backbone.
Methyl propiolate: Contains a similar ester functional group but has a different carbon backbone.
Uniqueness
Dimethyl 5,5-dimethylhex-2-ynedioate is unique due to its specific structure, which includes both ester groups and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Propiedades
Número CAS |
90171-34-9 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
dimethyl 5,5-dimethylhex-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h7H2,1-4H3 |
Clave InChI |
FZWGUNVXZYEVQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC#CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silanol](/img/structure/B14373629.png)
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)
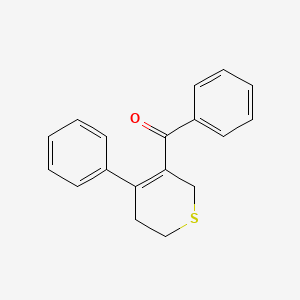




![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)
